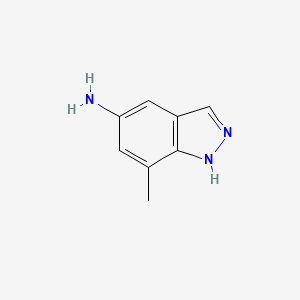

7-methyl-1H-indazol-5-amine

Description

Contextual Significance of the Indazole Core in Medicinal Chemistry and Heterocyclic Science

Indazole, a bicyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. wikipedia.org This unique structure, particularly the 1H-indazole tautomer which is more thermodynamically stable, serves as a "privileged scaffold" in medicinal chemistry. nih.govaustinpublishinggroup.com The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them a fertile ground for the development of new therapeutic agents.

The significance of the indazole core lies in its versatile biological activities. nih.govdoaj.org Indazole derivatives have demonstrated a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities. nih.govnih.govresearchgate.net This broad spectrum of activity has made the indazole nucleus a focal point for extensive research in heterocyclic science and drug discovery. The ability to introduce various functional groups at different positions on the indazole ring allows for the fine-tuning of a compound's physicochemical and biological properties, a critical aspect of modern drug design.

Historical Trajectories and Evolution of Indazole Derivatives in Pharmaceutical Research

The journey of indazole in science began with its first description by Emil Fischer in 1883. However, it was throughout the 20th century that the exploration of indazole derivatives truly gained momentum, as researchers began to uncover the diverse biological potential of this heterocyclic system.

The evolution of indazole derivatives in pharmaceutical research has led to the development of several successful drugs. Notable examples include:

Benzydamine: A non-steroidal anti-inflammatory drug with analgesic properties. wikipedia.org

Granisetron (B54018): A 5-HT3 antagonist used as an antiemetic, particularly in cancer chemotherapy. pnrjournal.comnih.gov

Axitinib, Pazopanib, and Entrectinib: Tyrosine kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer. pnrjournal.com

This historical success has paved the way for the continued investigation of novel indazole derivatives, with many currently in clinical trials for a range of therapeutic applications. researchgate.netnih.gov

Strategic Positioning of 7-Methyl-1H-Indazol-5-amine in Modern Drug Discovery Initiatives

Within the vast family of indazole derivatives, this compound holds a strategic position in contemporary drug discovery. Its specific substitution pattern, with a methyl group at position 7 and an amino group at position 5, is not arbitrary. These modifications are deliberately designed to influence the molecule's interaction with biological targets.

The primary area of interest for this compound is in the development of kinase inhibitors. nih.gov Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The amino group at the 5-position of the indazole ring can act as a key hydrogen bond donor, facilitating the binding of the molecule to the hinge region of a kinase's ATP-binding site. nih.govnih.gov

Furthermore, this compound serves as a valuable building block in the synthesis of more complex molecules. nih.govenamine.net Its utility has been demonstrated in the creation of potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, which are being investigated for the treatment of migraine. acs.orgnih.gov The indazole moiety in these complex structures plays a crucial role in their binding to the receptor. acs.org

The strategic importance of this compound is underscored by its role as a key intermediate in the synthesis of various biologically active compounds, making it a compound of significant interest for ongoing and future drug discovery initiatives. chemimpex.com

Interactive Data Tables

Table 1: Key Indazole-Based Drugs and Their Applications

| Drug Name | Therapeutic Application |

|---|---|

| Benzydamine | Anti-inflammatory, Analgesic wikipedia.org |

| Granisetron | Antiemetic (cancer chemotherapy) pnrjournal.comnih.gov |

| Axitinib | Tyrosine kinase inhibitor (cancer) pnrjournal.com |

| Pazopanib | Tyrosine kinase inhibitor (cancer) pnrjournal.com |

| Entrectinib | Tyrosine kinase inhibitor (cancer) pnrjournal.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzydamine |

| Granisetron |

| Axitinib |

| Pazopanib |

| Entrectinib |

| Linifanib |

| 7-Bromo-4-chloro-1H-indazol-3-amine |

| 3-bromo-6-chloro-2-fluorobenzonitrile |

| 2,6-dichlorobenzonitrile |

| N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d] nih.govrsc.orgoxazine]-1-carboxamide |

| (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide |

| Nigellicine |

| Nigeglanine |

| Nigellidine |

| 7-Nitroindazole |

| 5-Amino-1H-indazole-7-carboxylic acid |

| 7-Methyl-1H-indazole-5-carboxylic acid |

| 3-amino-1H-indazol-6-yl-benzamides |

| 5-bromo-1-methyl-1H-indazol-3-amine |

| 7-Methyl-1H-indazole-5-carbaldehyde |

| 6-Amino-1H-indazole-7-carbaldehyde |

| 1H-Indazole-7-carbaldehyde |

| 1H-indazole-3-amine |

| 5-Amino-1-methyl-1H-indazole |

| (1H-Indazol-7-yl)methanamine |

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPNKPFVJHRZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362544 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844882-18-4 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, researchers can map out the precise arrangement and electronic environment of atoms within 7-methyl-1H-indazol-5-amine.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to show characteristic signals that confirm the specific substitution pattern on the indazole core. Key expected signals include distinct singlets for the aromatic protons, a singlet for the C3-H proton of the pyrazole (B372694) ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The integration of these signals corresponds to the number of protons in each environment, while their chemical shifts (δ) are indicative of their electronic shielding.

While specific experimental data for this exact compound is not publicly available, the predicted chemical shifts, based on analogous structures, provide a clear blueprint for its identification. nih.govchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| NH (Indazole Ring) | 12.0 - 13.0 | Broad Singlet | 1H |

| C3-H | 7.9 - 8.1 | Singlet | 1H |

| C4-H | 7.0 - 7.2 | Singlet (or narrow doublet) | 1H |

| C6-H | 6.8 - 7.0 | Singlet (or narrow doublet) | 1H |

| NH ₂ (Amine) | 3.5 - 5.0 | Broad Singlet | 2H |

| C7-CH ₃ | 2.4 - 2.6 | Singlet | 3H |

Note: Predicted values are based on general principles and data from similar indazole structures. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts of the aromatic carbons confirm the bicyclic indazole core, while the positions of the quaternary carbons (C5, C7, C3a, C7a) are crucial for confirming the placement of the amine and methyl substituents. The upfield signal corresponding to the methyl carbon provides unambiguous evidence for its presence. nih.govnih.govipb.pt

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7-C H₃ | 15 - 20 |

| C 4 | 100 - 105 |

| C 6 | 110 - 115 |

| C 7 | 118 - 122 |

| C 7a | 123 - 128 |

| C 3 | 133 - 137 |

| C 3a | 139 - 143 |

| C 5 | 144 - 148 |

Note: Predicted values are based on general principles and data from similar indazole structures. Actual values may vary depending on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR, although less common than ¹H or ¹³C NMR, is exceptionally useful for characterizing nitrogen-containing heterocycles like indazole. nih.gov It can directly probe the electronic environment of the three nitrogen atoms in this compound. The spectrum would be expected to show three distinct signals, one for the primary amine nitrogen (-NH₂) and two for the nitrogen atoms within the pyrazole ring (N1 and N2). The chemical shifts of N1 and N2 are particularly sensitive to tautomerism and N-substitution, making ¹⁵N NMR a powerful tool for confirming that the compound exists as the 1H-indazole tautomer. nih.govipb.ptacs.orgacs.org While ¹⁴N NMR is also possible, its signals are typically very broad, making ¹⁵N NMR the preferred method for high-resolution structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 0.001 mass units). For this compound, HRMS would be used to verify its molecular formula, C₈H₉N₃. The theoretically calculated monoisotopic mass is compared to the experimentally measured value. A close match provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. rsc.org

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃ |

| Calculated Exact Mass ([M+H]⁺) | 148.08692 Da |

| Expected Experimental Mass | ~148.087 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks, while the N-H bond of the indazole ring shows a broader absorption. Aliphatic and aromatic C-H stretches, as well as aromatic C=C and C=N ring vibrations, further corroborate the structure. wpmucdn.comnih.govyoutube.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3300 | Medium, Two Bands |

| N-H Stretch | Indazole Ring | 3300 - 3100 | Broad, Medium |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Methyl Group (-CH₃) | 2980 - 2870 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C / C=N Stretch | Aromatic / Indazole Rings | 1620 - 1450 | Medium to Strong |

Note: Predicted values are based on general IR correlation tables and data from similar aromatic amines. youtube.comfishersci.com

X-ray Crystallography for Unambiguous Three-Dimensional Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide definitive proof of the atomic connectivity, including the precise placement of the methyl and amine groups at the C7 and C5 positions, respectively. Furthermore, it would resolve any tautomeric ambiguity by locating the proton on either N1 or N2 of the indazole ring. The resulting crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns between molecules in the crystal lattice. nih.gov Although a crystal structure for this compound has not been publicly reported, this method remains the most powerful for absolute structural confirmation of novel compounds. uq.edu.aumdpi.comresearchgate.net

Biological Activities and Therapeutic Applications of 7 Methyl 1h Indazol 5 Amine and Its Derivatives

Comprehensive Spectrum of Pharmacological Properties

Indazole derivatives are noted for their broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govrsc.org The strategic placement of substituents on the indazole ring system allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective therapeutic agents. nih.gov

The indazole nucleus is a core component of several FDA-approved small molecule anticancer drugs, highlighting its importance in oncology research. researchgate.net Derivatives of this scaffold have demonstrated significant potential as inhibitors of various cancer-related targets. nih.gov

Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines. nih.gov One notable derivative, compound 6o, displayed a potent inhibitory effect against the chronic myeloid leukemia (K562) cell line, with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.govnih.gov This compound also showed considerable selectivity, as its IC₅₀ value against normal human embryonic kidney cells (HEK-293) was significantly higher at 33.2 µM. nih.govnih.gov

Another study on a different series of indazole derivatives identified compound 2f as having powerful growth-inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. researchgate.net Specifically in the 4T1 breast cancer cell line, compound 2f effectively inhibited cell proliferation and the formation of colonies. researchgate.net

Antiviral Properties, Including HIV Protease Inhibition

The indazole scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including antiviral effects. nih.govresearchgate.netresearchgate.net Specifically, certain indazole derivatives have been investigated for their potential as anti-HIV agents. nih.govnih.gov Research has led to the discovery of new HIV-1 inhibitor scaffolds based on indazole, and efforts have been made to create prodrugs to improve properties like aqueous solubility. nih.gov For instance, N-acyloxymethyl analogues of indazole derivatives have shown promise with increased solubility and susceptibility to enzymatic hydrolysis. nih.gov

The mechanism behind the anti-HIV activity of some of these derivatives involves the inhibition of HIV-1 protease, a crucial enzyme for viral replication and maturation. nih.govresearchgate.net The development of inhibitors for this enzyme has been a major success in structure-assisted drug design. researchgate.net While specific studies focusing solely on 7-methyl-1H-indazol-5-amine are limited in this context, the broader research into indazole derivatives suggests a promising avenue for the development of new antiviral therapies. nih.govnih.gov

Vasorelaxant and Antihypertensive Activities

Indazole derivatives have demonstrated notable cardiovascular effects, including vasorelaxant and antihypertensive activities. nih.govbenthamdirect.com Some of these compounds exert their effects by activating soluble guanylyl cyclase, a key enzyme in the nitric oxide signaling pathway, which leads to vasodilation. nih.gov The indazole derivative YC-1, for example, is recognized as an activator of this enzyme and has been developed for its potential use in circulatory disorders. nih.gov

Furthermore, research into indazole amides has identified potent and selective inhibitors of Rho kinase (ROCK), a mediator of vascular smooth muscle contraction. albany.edu Inhibition of ROCK is a potential therapeutic strategy for hypertension. albany.edunih.gov Optimization of these indazole amides has led to the discovery of derivatives with improved pharmacokinetic profiles. albany.edu Additionally, some indazole derivatives have been developed as inhibitors of CYP11B2, an enzyme involved in the synthesis of aldosterone, which plays a role in regulating blood pressure. nih.gov One such derivative displayed high selectivity and potent inhibition of CYP11B2 with an IC50 value of 2.2 nM. nih.gov

Potential in Neurodegenerative Disease Treatment and Neurological Conditions

The indazole scaffold is of significant interest in the development of treatments for neurodegenerative diseases and other neurological conditions. researchgate.netnih.govnih.gov Derivatives of indazole have shown potential in addressing these disorders by inhibiting various signaling pathways and enzymes, such as monoamine oxidase (MAO) and certain kinases. researchgate.net

Specifically, indazole-5-carboxamides have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting subnanomolar potency. nih.gov These MAO-B inhibitors are being investigated as potential drug candidates for Parkinson's disease. nih.govmdpi.com The inhibition of MAO-B can help to increase dopamine (B1211576) levels in the brain, which is beneficial in Parkinson's disease. researchgate.net

Furthermore, some indazole derivatives have been found to inhibit tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease and other tauopathies. researchgate.net For example, the indazole derivative 6-amino-1-methyl-indazole has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation in vitro. researchgate.net The diverse mechanisms of action of indazole derivatives make them a promising class of compounds for the development of novel therapies for a range of neurological disorders. researchgate.netnih.gov

Anti-aggregatory and Antiemetic Applications (e.g., 5-HT3 receptor antagonism)

Indazole derivatives have shown therapeutic potential in preventing platelet aggregation and managing nausea and vomiting. benthamdirect.com Some of these compounds exhibit anti-aggregatory activity through the release of nitric oxide and an increase in cyclic GMP levels. benthamdirect.com

A significant application of indazole derivatives is in the management of chemotherapy-induced nausea and vomiting. bldpharm.com Granisetron (B54018), a well-known antiemetic drug, is an indazole derivative that acts as a selective antagonist of the serotonin (B10506) 5-HT3 receptor. bldpharm.comresearchgate.netnih.gov By blocking the action of serotonin at these receptors, particularly on the vagus nerve which activates the vomiting center in the brain, granisetron effectively reduces the sensation of nausea and the urge to vomit. researchgate.netnih.gov The success of granisetron highlights the therapeutic value of the indazole scaffold in developing targeted antiemetic agents. researchgate.netbldpharm.com

Antimalarial Properties of Related Nitro-Indazole Derivatives

While the primary focus of this article is on this compound and its direct derivatives, it is noteworthy that related nitro-indazole compounds have been investigated for their potential antimalarial properties. The development of new antiparasitic agents is an active area of research, and various heterocyclic compounds, including indazoles, are being explored for this purpose. researchgate.net The presence of a nitro group on the indazole ring can significantly influence the biological activity of the compound. Further research is needed to fully elucidate the antimalarial potential and mechanism of action of these nitro-indazole derivatives.

Other Pharmacological Modulations (e.g., MAO, Rho kinase, anticonvulsant, anti-asthmatic, osteoporosis treatment)

Indazole derivatives exhibit a broad spectrum of pharmacological activities, targeting various enzymes and receptors. nih.govbenthamdirect.com

Monoamine Oxidase (MAO) Inhibition: As previously mentioned, indazole derivatives, particularly indazole-5-carboxamides, are potent and selective inhibitors of MAO-B, with potential applications in Parkinson's disease. nih.govnih.govmdpi.com Some analogues show inhibitory activity in the nanomolar range for MAO-B and moderate activity against MAO-A. mdpi.com

Rho Kinase (ROCK) Inhibition: Indazole amides have been identified as potent and selective inhibitors of Rho kinase (ROCK), which is a target for treating hypertension and related cardiovascular disorders. albany.edunih.gov

Anticonvulsant Activity: Indazole itself has been shown to possess anticonvulsant properties, effectively inhibiting seizures induced by various chemoconvulsants and electroshock in animal models. nih.gov Its anticonvulsant profile suggests multiple mechanisms of action, potentially involving interactions with AMPA/kainate receptors and sodium channels. nih.gov Some indazole-substituted 1,3,4-thiadiazoles have also been synthesized and evaluated for their anticonvulsant activity. researchgate.net

Anti-asthmatic Properties: While specific details are limited, the broad biological activities of indazole derivatives suggest potential for development in various therapeutic areas, including asthma.

Osteoporosis Treatment: A series of indazole derivatives have been identified as activators of Sirtuin 1 (Sirt1), a protein involved in various cellular processes, including bone formation. nih.govnih.gov One such compound demonstrated both Sirt1 activation and osteogenic activity in cell-based assays, suggesting that Sirt1 activators based on the indazole scaffold could be potential candidates for treating osteoporosis. nih.govnih.gov

Molecular Mechanisms of Action and Target Identification

The diverse pharmacological effects of this compound and its derivatives stem from their ability to interact with a wide array of molecular targets, including enzymes and receptors. nih.gov The indazole scaffold serves as a versatile framework for designing compounds that can modulate specific biological pathways. researchgate.net

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. nih.govmdpi.com By binding to the ATP-binding site or allosteric sites of kinases, these compounds can block the transfer of phosphate (B84403) groups to substrate proteins, thereby disrupting signal transduction pathways involved in cell growth, differentiation, and survival. researchgate.net Examples of kinases targeted by indazole derivatives include anaplastic lymphoma kinase (ALK), extracellular signal-regulated kinases (ERK1/2), and various receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4. nih.gov

Another significant molecular target is monoamine oxidase (MAO), particularly MAO-B. researchgate.netnih.govmdpi.com Indazole-5-carboxamide derivatives have been shown to be potent and selective inhibitors of MAO-B, which is a key enzyme in the metabolism of neurotransmitters like dopamine. nih.govmdpi.com

Furthermore, indazole derivatives can act as antagonists of G-protein coupled receptors, such as the serotonin 5-HT3 receptor. bldpharm.comresearchgate.net Granisetron, an indazole-based antiemetic, functions by blocking this receptor, thereby preventing the transmission of signals that induce nausea and vomiting. researchgate.netnih.gov

The identification of these molecular targets is often achieved through a combination of techniques, including high-throughput screening, fragment-based lead discovery, and structure-based drug design. mdpi.com Computational methods like molecular docking are also employed to predict the binding modes of indazole derivatives to their target proteins and to guide the synthesis of more potent and selective compounds. nih.gov The ability to modify the indazole core at various positions allows for the fine-tuning of a compound's affinity and selectivity for its intended molecular target. bldpharm.comresearchgate.net

Interactive Table of Targeted Kinases by Indazole Derivatives

| Derivative Class | Targeted Kinase(s) | IC50 Values | Reference |

|---|---|---|---|

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | 12 nM (for entrectinib) | nih.gov |

| 1H-Indazole Amide Derivatives | Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | 9.3 ± 3.2 - 25.8 ± 2.3 nM | mdpi.com |

| Multi-target Indazole Derivatives | VEGFR-2, Tie-2, EphB4 | 3.45 nM (VEGFR-2), 2.13 nM (Tie-2), 4.71 nM (EphB4) | nih.gov |

| 1H-Indazole Derivatives | CDK8 | 2.3 ± 0.8 nM | nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK 1/2 | 20 nM and 7 nM | nih.gov |

| 1H-Indazole-based Derivatives | Fibroblast Growth Factor Receptors (FGFRs) 1-3 | 0.8–90 μM | nih.gov |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) T790M | 5.3 nM | nih.gov |

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

One of the most significant applications of the this compound scaffold is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor. researchgate.net CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor is a clinically validated approach for acute treatment. researchgate.netnih.gov

Derivatives of this compound are integral to a class of small-molecule CGRP antagonists known as "gepants". The 7-methyl-1H-indazol-5-yl group is a common feature in several potent antagonists, including Zavegepant. researchgate.net This particular moiety plays a critical role in binding to the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). researchgate.netnih.gov The indazole group has been shown to form a key hydrogen bond interaction with the Asp71 residue in the RAMP1 component of the receptor, anchoring the molecule in the binding site. researchgate.net

DNA Gyrase Inhibition and Other Enzyme Binding

Searches of scientific literature did not yield specific studies identifying this compound or its direct derivatives as inhibitors of DNA gyrase. Research into novel DNA gyrase inhibitors has explored other heterocyclic scaffolds, such as benzothiazoles. nih.gov

Interaction with Specific Cellular Receptors and Signaling Pathways

The primary and most well-documented interaction for derivatives of this compound is with the CGRP receptor. researchgate.net The CGRP receptor is a Family B G-protein coupled receptor (GPCR) that, upon activation by CGRP, initiates downstream signaling cascades. By competitively blocking this receptor, antagonists containing the 7-methyl-1H-indazol-5-yl moiety prevent these signaling events, which are believed to contribute to the vasodilation and neurogenic inflammation associated with migraine attacks. researchgate.netnih.gov

In the context of kinase inhibition, derivatives targeting Akt interfere with the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for transmitting signals from growth factors and other stimuli that regulate cell proliferation, survival, and metabolism. Inhibition of Akt can therefore block these downstream effects, which is particularly relevant in cancer cells where this pathway is often hyperactivated. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Position and Nature on Biological Efficacy

The development of CGRP receptor antagonists provides clear examples of the importance of substituent placement on the indazole core. The 7-methyl-1H-indazol-5-yl fragment itself is a highly optimized pharmacophore for this target. researchgate.net

Indazole NH Group : The hydrogen on the indazole nitrogen (at position N1) is critical for activity in many CGRP antagonists. It acts as a hydrogen bond donor, interacting with the side chain of Asp71 on RAMP1. researchgate.net Studies have shown that methylation of this nitrogen, which would block this hydrogen bonding capability, can be detrimental to the compound's potency. researchgate.net

Substituents on the Indazole Ring : The regioselectivity of reactions on the indazole ring, such as N-alkylation, is heavily influenced by the electronic and steric properties of existing substituents. beilstein-journals.org For example, studies on other indazoles have shown that electron-withdrawing groups at the 7-position can direct alkylation to the N-2 position, whereas other substituents may favor the N-1 position. beilstein-journals.org This control over regioselectivity is fundamental in synthesizing the desired active isomer.

Stereochemical Considerations and Enantiomeric Selectivity in Pharmacological Action

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology, as biological targets like receptors and enzymes are themselves chiral. nih.gov Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different potency, efficacy, and metabolic profiles.

This principle is evident in the development of CGRP receptor antagonists derived from this compound. For example, the potent antagonist BMS-742413 is a single enantiomer, specifically the (R)-isomer. researchgate.net The specific stereochemistry is essential for achieving the precise orientation within the CGRP receptor's binding site required for high-affinity binding and effective antagonism. The discovery of distinct binding modes induced by stereochemical inversion in some macrocyclic CGRP antagonists further underscores the profound impact of stereochemistry on pharmacological action. researchgate.net

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives based on the indazole scaffold is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy by enhancing potency and selectivity for specific biological targets. nih.govnih.gov Structure-guided and knowledge-based design approaches are frequently employed to modify the indazole core. nih.gov For instance, in the development of kinase inhibitors, the indazole nucleus is recognized as an effective hinge-binding fragment, capable of forming crucial hydrogen bonds within the ATP-binding cleft of enzymes like Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and phosphoinositide-dependent kinase-1 (PDK1). nih.govnih.govmdpi.comnih.gov

Structure-activity relationship (SAR) studies are critical in this process. By systematically altering substituents on the indazole ring, chemists can fine-tune the pharmacological properties of the molecule. nih.gov The placement of a methyl group at the C7 position and an amine at the C5 position, as in this compound, provides specific electronic and steric properties that can be leveraged for optimal target engagement. The amino group, in particular, serves as a versatile chemical handle for introducing a variety of side chains and functional groups through reactions like acylation or reductive amination. nih.govresearchgate.net

Fragment-based and structure-assisted approaches have led to the identification of potent inhibitors. nih.govresearchgate.net For example, a fragment-based strategy was used to develop a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as PDK1 inhibitors. nih.gov Similarly, the design of inhibitors for FLT3 and its mutants has been achieved by modifying quinazoline (B50416) derivatives of indazole, where substitutions on a benzamide (B126) ring attached to the indazole core significantly influenced potency. nih.govnih.gov Molecular docking analyses often guide these modifications, predicting how different functional groups will interact with key residues in the target's active site, thereby enhancing binding affinity and selectivity over other kinases. nih.gov

Therapeutic Development and Drug Discovery Potential

The indazole core and its derivatives are subjects of extensive research in both preclinical and clinical studies due to their wide-ranging pharmacological activities. nih.govnih.gov These compounds have demonstrated potential in treating a multitude of diseases, including cancer, cardiovascular conditions, and inflammatory disorders. nih.govnih.gov The versatility of the indazole scaffold allows for the synthesis of large libraries of compounds, which are then screened for various biological activities, making it a valuable asset in drug discovery pipelines. rsc.orgresearchgate.net

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for drug development. The indazole nucleus is widely considered such a scaffold. researchgate.netresearchgate.netresearchgate.netresearchgate.net Its presence in numerous FDA-approved drugs and investigational agents underscores its therapeutic relevance and versatility. nih.govresearchgate.netresearchgate.net

The compound this compound is an exemplary representation of this privileged structure. The indazole core provides the fundamental architecture for target interaction, while the specific substitutions at the C5 and C7 positions offer distinct advantages for lead compound development. The 5-amino group is a particularly important feature, serving as a key functional substituent that can be readily modified to explore chemical space and optimize interactions with a target protein. nih.govresearchgate.net This strategic placement allows for the generation of diverse libraries of derivatives, enhancing the probability of identifying lead compounds with desired potency and selectivity. rsc.org The development of compounds from a 5-aminoindazole (B92378) core has led to potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, demonstrating a 6000-fold increase in potency through structure-based design. researchgate.net

The therapeutic potential of the indazole scaffold is validated by the number of derivatives that have progressed through preclinical development and into clinical trials, with several achieving market approval. nih.govnih.govnih.govresearchgate.net These drugs target a range of diseases, prominently cancer, by inhibiting key signaling pathways. nih.govnih.gov

For example, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov Axitinib, another kinase inhibitor, is approved for treating renal cell carcinoma. nih.govnih.gov Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of ovarian, fallopian tube, and peritoneal cancers. nih.govnih.gov Beyond oncology, indazole derivatives are being explored for other indications. ARRY-371797, a selective p38α MAPK inhibitor, has been investigated in clinical trials for lamin A-related dilated cardiomyopathy. nih.gov Benzydamine is an indazole derivative used topically as a non-steroidal anti-inflammatory drug for inflammatory conditions. dovepress.comnih.gov These examples highlight the clinical success and broad applicability of indazole-based therapeutics.

| Compound Name | Target(s) | Therapeutic Area | Status |

|---|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Marketed nih.govnih.gov |

| Axitinib | VEGFR | Oncology (Renal Cell Carcinoma) | Marketed nih.govnih.gov |

| Niraparib | PARP | Oncology (Ovarian, Breast, Prostate Cancer) | Marketed nih.govnih.gov |

| Entrectinib | TRK, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Marketed nih.gov |

| Merestinib | c-Met | Oncology | Clinical Trial nih.gov |

| ARRY-371797 | p38α MAPK | Cardiology (Dilated Cardiomyopathy) | Clinical Trial nih.gov |

| Benzydamine | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Anti-inflammatory | Marketed dovepress.comnih.gov |

The primary application of indazole derivatives in modern medicine is in the field of targeted therapy, particularly for cancer. researchgate.net Many of these compounds are designed as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov By selectively blocking the activity of specific kinases like VEGFR, PDGFR, FLT3, and Aurora kinases, these drugs can inhibit tumor growth, proliferation, and metastasis. nih.govresearchgate.netrsc.org

The synthesis of these drug candidates often starts from commercially available indazole precursors. nih.gov A variety of chemical reactions are employed to build molecular complexity and diversity. For example, the synthesis of 1H-indazole-3-amine derivatives often begins with a precursor like 5-bromo-2-fluorobenzonitrile, which is cyclized with hydrazine. mdpi.comnih.gov The resulting bromo-indazole can then undergo Suzuki coupling reactions to introduce various aryl or heteroaryl groups. mdpi.comnih.gov The amino group on the indazole ring is a key site for modification, often acylated to form amides, which can interact with the hinge region of a target kinase. mdpi.comnih.gov The synthesis of a series of potent 1H-indazol-6-yl-1H-benzo[d]imidazole derivatives targeting FLT3 started from methyl 1H-indazole-6-carboxylate, demonstrating a multi-step process involving reduction, oxidation, and cyclization to build the final complex molecule. nih.gov These synthetic strategies enable the creation of novel drug candidates with tailored pharmacological profiles.

| Compound | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 µM | nih.govrsc.org |

| Compound 8r | FLT3-TKD (D835Y) | 5.64 nM | nih.gov |

| Compound 8r | FLT3-ITD (W51) | 22.8 nM | nih.gov |

| Compound 88 | ER-α | 0.7 nM | nih.gov |

| Compound 109 | EGFR T790M | 5.3 nM | nih.gov |

| Compound 36 | HCT116 (Colorectal Cancer) | 0.4 µM | nih.gov |

| Compound 6o | K562 (Leukemia) | 5.15 µM | mdpi.comnih.gov |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 µM | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 7-methyl-1H-indazol-5-amine, molecular docking studies are instrumental in understanding its binding modes within the active sites of various protein targets. These investigations are crucial for elucidating the compound's mechanism of action and for the rational design of more potent and selective inhibitors.

Docking simulations with this compound and its derivatives have been performed against several key protein targets implicated in diseases such as cancer and inflammation. For instance, studies on related indazole derivatives have shown that the indazole scaffold can form critical hydrogen bonds and hydrophobic interactions with the hinge region of protein kinases. nih.govjocpr.com The 5-amino group and the 7-methyl group of the compound are of particular interest as they can significantly influence binding affinity and selectivity. The amino group can act as a hydrogen bond donor or acceptor, while the methyl group can fit into hydrophobic pockets within the receptor's active site.

The results from molecular docking studies are often presented in terms of binding energy, which indicates the strength of the interaction between the ligand and the target. Lower binding energies typically suggest a more stable complex. For a series of indazole derivatives, these studies have revealed binding energies ranging from -7.0 to -10.0 kcal/mol, indicating strong and favorable interactions with their respective targets. nih.govresearchgate.net

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | ||||

|---|---|---|---|---|---|---|---|

| Protein Kinase A | 1ATP | -8.5 | Val123, Ala121, Lys72 | ||||

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.2 | Leu83, Phe80, Asp86 | ||||

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -7.8 | Cys919, Asp1046, Phe1047 | p38 Mitogen-Activated Protein Kinase | 1A9U | -8.9 | Met109, Gly110, Lys53 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.gov These parameters are fundamental in predicting the compound's reactivity, stability, and potential interaction sites.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO gap suggests higher reactivity. niscpr.res.in DFT studies on indazole derivatives have shown that the introduction of different substituents can modulate these frontier orbital energies, thereby fine-tuning the molecule's electronic behavior. nih.govresearchgate.net For this compound, the amino and methyl groups are expected to influence the electron density distribution across the indazole ring, which can be visualized through molecular orbital plots.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov For this compound, SBDD approaches are employed to guide its modification to enhance its binding affinity and selectivity for a specific target. This process often starts with the crystal structure of the target protein, either alone or in complex with a ligand.

By analyzing the interactions between a known inhibitor and its target, medicinal chemists can identify key pharmacophoric features and unoccupied pockets within the active site. This knowledge is then used to design new derivatives of this compound with improved properties. For example, if an empty hydrophobic pocket is identified near the 7-methyl group, a larger alkyl group could be introduced to increase van der Waals interactions and, consequently, potency. Similarly, the 5-amino group can be modified to form additional hydrogen bonds with the protein backbone or specific amino acid side chains. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studies of Indazoles (1H-, 2H-, and 3H-forms)

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The relative stability of these tautomers is crucial as it can significantly affect the molecule's shape, electronic properties, and its ability to interact with biological targets. nih.gov

For this compound, the 1H-tautomer is generally considered to be the more stable form due to thermodynamic favorability. nih.gov Computational studies, often employing DFT methods, can quantify the energy difference between the 1H and 2H tautomers. These studies have consistently shown that the 1H-indazole is more stable than the 2H-indazole. nih.gov Conformational analysis also explores the rotational barriers around single bonds, such as the bond connecting the amino group to the indazole ring, to identify the most stable three-dimensional arrangement of the molecule.

In Silico Analysis for Rational Drug Design and Optimization

In silico analysis encompasses a wide range of computational methods used in drug discovery to screen and optimize lead compounds. For this compound, these techniques are pivotal for predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with a higher probability of success.

Virtual screening of large compound libraries containing the this compound scaffold can be performed to identify new potential hits for a given target. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of indazole derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the optimization process. scielo.br

Electrostatic Potential Mapping for Receptor Recognition and Binding Affinity

Electrostatic potential (ESP) mapping is a computational tool that visualizes the electrostatic potential on the van der Waals surface of a molecule. nih.gov The ESP map provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govnih.gov This information is critical for understanding and predicting how a molecule will interact with its biological target.

For this compound, the ESP map would highlight the electronegative nitrogen atoms of the pyrazole ring and the lone pair of the amino group as regions of negative potential, which are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the N-H of the indazole ring would be regions of positive potential, acting as hydrogen bond donors. The methyl group would contribute to a more neutral or slightly positive region. By comparing the ESP map of this compound with the electrostatic landscape of a receptor's active site, researchers can predict favorable binding orientations and design modifications to improve electrostatic complementarity, thereby enhancing binding affinity.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways for Complex Indazole Derivatization

The synthesis of indazole derivatives is a cornerstone of their therapeutic development. eurekaselect.com While established methods exist, the pursuit of more efficient, versatile, and environmentally friendly synthetic strategies remains a key research focus. eurekaselect.com Future efforts are likely to concentrate on the development of novel catalytic systems, such as those employing palladium and norbornene, which have shown promise in C−H/C−H annulation reactions to construct complex, ring-fused imidazo[1,2-a]pyridine (B132010) architectures. acs.org Researchers are also exploring metal-catalyzed reactions, multicomponent reactions, and greener approaches to enhance the efficiency and selectivity of indazole synthesis. eurekaselect.com

Furthermore, the development of methods for late-stage functionalization of the indazole core is a significant area of interest. researchgate.net This would allow for the rapid diversification of lead compounds, facilitating the exploration of structure-activity relationships. Techniques like the formal oxygen insertion between Suzuki–Miyaura coupling partners present innovative ways to create diaryl ethers incorporating the indazole nucleus. acs.org The exploration of thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by Cu2O-mediated cyclization is another promising avenue for the synthesis of 1H-indazoles. nih.gov These advancements are crucial for expanding the chemical space of indazole derivatives and paving the way for the discovery of new biological applications. eurekaselect.com

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While indazole derivatives have demonstrated efficacy against a range of known biological targets, particularly protein kinases, the full spectrum of their molecular interactions is yet to be unveiled. nih.govrsc.org Future research will undoubtedly focus on identifying novel biological targets for these compounds, thereby expanding their therapeutic potential. This involves screening indazole libraries against a wider array of enzymes, receptors, and other biomolecules implicated in various disease pathways. nih.gov

A significant area of investigation is the elucidation of previously unknown mechanisms of action. For instance, while the anticancer activity of some indazole derivatives is attributed to the inhibition of kinases like VEGFR-2, Aurora kinases, and EGFR, there is growing evidence of their involvement in other cellular processes. nih.govnih.govnih.gov Research is ongoing to understand how these compounds modulate signaling pathways, induce apoptosis, and affect the tumor microenvironment. rsc.org The discovery of 7-methyl-1H-indazol-5-amine's interaction with specific enzymes and receptors highlights the potential for this scaffold to influence crucial biochemical pathways. Furthermore, the identification of SGLT1 as a potential target for carbohydrate-substituted indazole derivatives, leading to the degradation of EGFR and VEGFRs, opens up new avenues for combination therapies in cancer. biorxiv.org

Development of Advanced Pharmacological Modulators with Improved Selectivity and Efficacy

A primary goal in drug discovery is the development of modulators with high selectivity for their intended target, thereby minimizing off-target effects. The indazole scaffold provides a versatile platform for designing such selective agents. epa.govbldpharm.com By strategically modifying the substitution patterns on the indazole ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific biological targets. epa.govacs.org

A notable example is the development of selective inhibitors for different isoforms of Aurora kinases, where specific substitutions on the indazole scaffold confer selectivity for Aurora A or Aurora B. epa.govresearchgate.net Similarly, structure-based design has led to the creation of highly selective inhibitors of FGFR4, a key target in hepatocellular carcinoma. nih.govnih.gov The optimization of indazole derivatives as selective Rho-kinase (ROCK) inhibitors for the treatment of hypertension further illustrates this principle, where modifications to the indazole ring were crucial for improving oral bioavailability and in vivo efficacy. acs.org The development of indazole-based covalent inhibitors of FGFR4 that can overcome gatekeeper mutations represents a significant advancement in addressing drug resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of indazole-based therapeutics is no exception. ijpsjournal.comijsrst.com These powerful computational tools can analyze vast datasets, predict molecular properties, and accelerate the identification of promising drug candidates. ijpsjournal.commdpi.com

AI and ML algorithms are being employed in various stages of indazole drug discovery, from target identification and validation to lead optimization and the design of novel molecules. nih.govnih.gov For instance, ML models can predict the bioactivity of indazole derivatives, screen virtual libraries of compounds, and identify those with the highest probability of being active against a specific target. mdpi.comresearchgate.net Deep learning techniques, particularly graph neural networks, are being used to learn feature representations of molecules directly from their structure, enabling more accurate predictions of their properties and facilitating the design of new compounds with desired characteristics. youtube.com This computational approach can significantly reduce the time and cost associated with traditional drug discovery methods. ijsrst.com

Applications in Novel Therapeutic Delivery Systems and Formulations

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of novel drug delivery systems and formulations is a critical aspect of pharmaceutical research. While specific information on this compound in this context is limited, the broader field of indazole research is exploring such applications.

Innovations in drug delivery are expanding the possibilities for administering indazole-based compounds. researchgate.net For example, the development of inhaled or topical therapies for inflammatory diseases is being pursued for certain indazole derivatives. nih.gov The use of indazole derivatives in formulations like mouthwashes, such as Benzydamine, for local anti-inflammatory effects in conditions like oral mucositis, highlights the potential for targeted delivery. dovepress.com As new indazole-based therapeutic agents are discovered, research into formulating them into nanoparticles, liposomes, or other advanced delivery systems will be crucial for enhancing their solubility, stability, and bioavailability, ultimately improving their therapeutic index.

Q & A

Q. What synthetic methodologies are recommended for 7-methyl-1H-indazol-5-amine, and how can reaction conditions be optimized for improved yields?

The synthesis of this compound typically involves multi-step processes, starting with functionalization of the indazole core. For example, brominated indazole derivatives (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) are synthesized via condensation reactions, followed by dehalogenation or substitution steps to introduce the methyl and amine groups . Optimization strategies include:

- Catalyst selection : Transition metal catalysts (e.g., Pd-based) for cross-coupling reactions.

- Temperature control : Maintaining precise temperatures during nitro-group reduction (e.g., using H₂/Pd-C) to avoid over-reduction.

- Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the indazole backbone and substituent positions (e.g., methyl at C7, amine at C5).

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular formula C₈H₉N₃, MW 147.18 g/mol) .

- IR spectroscopy : Identification of N-H stretches (3200–3400 cm⁻¹) and aromatic C=C vibrations.

- X-ray crystallography : For unambiguous structural confirmation using software like SHELXL or WinGX .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Modern software suites like SHELXL and WinGX are critical for refining crystallographic

- SHELXL : Handles anisotropic displacement parameters and hydrogen bonding networks, particularly for high-resolution data.

- WinGX : Provides visualization tools (e.g., ORTEP diagrams) to analyze molecular geometry and packing interactions.

- Validation : Use CheckCIF to identify outliers in bond lengths/angles and assess data quality .

Q. What computational approaches are suitable for predicting the reactivity and physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screens binding affinities for pharmacological targets (e.g., enzyme active sites) using tools like AutoDock.

- Solubility prediction : QSPR models correlate logP values with solubility in aqueous buffers, guiding formulation design .

Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?

- Meta-analysis : Compare IC₅₀ values across studies while controlling for variables (e.g., assay type, cell lines).

- Dose-response validation : Replicate experiments under standardized conditions (e.g., using ATP-based viability assays).

- Structural analogs : Synthesize derivatives (e.g., halogenated or methoxy-substituted) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the aqueous solubility and stability of this compound for pharmacological applications?

- Salt formation : Protonate the amine group with HCl or citric acid to improve hydrophilicity.

- Co-solvents : Use DMSO/PEG mixtures in vitro, or cyclodextrin complexes for in vivo delivery.

- Lyophilization : Stabilize the compound in freeze-dried formulations for long-term storage .

Methodological Considerations

Q. What green chemistry approaches can be applied to the synthesis of this compound?

- Solvent substitution : Replace dichloromethane with ethanol or water-miscible solvents.

- Catalyst recycling : Use immobilized Pd catalysts to minimize heavy metal waste.

- Microwave-assisted synthesis : Reduce reaction times and energy consumption for key steps (e.g., cyclization) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Detailed experimental logs : Document reaction parameters (e.g., stirring rate, inert gas flow).

- Open-access data sharing : Deposit spectral data in repositories like PubChem or CCDC (e.g., CCDC-2191474) .

- Collaborative trials : Cross-validate yields and purity metrics with independent labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.